4-Acetylpyridine-2,6-dicarbaldehyde
Description
Structure
3D Structure
Properties
Molecular Formula |
C9H7NO3 |
|---|---|
Molecular Weight |
177.16 g/mol |
IUPAC Name |
4-acetylpyridine-2,6-dicarbaldehyde |
InChI |
InChI=1S/C9H7NO3/c1-6(13)7-2-8(4-11)10-9(3-7)5-12/h2-5H,1H3 |
InChI Key |
JUAGGGYFEORBIM-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC(=NC(=C1)C=O)C=O |
Origin of Product |
United States |
Coordination Chemistry and Metal Complexation of 4 Acetylpyridine 2,6 Dicarbaldehyde Derived Ligands
Ligand Design Principles Incorporating 4-Acetylpyridine-2,6-dicarbaldehyde Motifs
The design of ligands based on the this compound scaffold is primarily dictated by the reactive nature of its aldehyde and acetyl groups. These functional groups are readily condensed with a variety of primary amines to form Schiff base ligands. This synthetic flexibility allows for the systematic tuning of the ligand's steric and electronic properties by varying the amine precursor.
Ligands derived from this compound are inherently suited for tridentate coordination. The central pyridine (B92270) nitrogen atom, along with the two imine nitrogen atoms or other donor atoms from the condensed amines, can form a stable five-membered or six-membered chelate ring with a metal ion. This N,N,N-tridentate coordination is a common feature in complexes with these types of ligands.
Beyond the fundamental tridentate core, the introduction of additional donor functionalities on the peripheral amine substituents can lead to ligands with higher denticity. For instance, if the amine precursor contains hydroxyl, carboxyl, or other coordinating groups, the resulting Schiff base ligand can act as a tetradentate, pentadentate, or even hexadentate ligand. This multidentate coordination can lead to the formation of highly stable, cage-like complexes or intricate coordination polymers. The design of such multidentate ligands is a key strategy for controlling the geometry and reactivity of the resulting metal complexes.
The nature of the peripheral substituents, introduced through the condensation of amines with the dicarbaldehyde and acetyl groups, plays a crucial role in modulating the coordination behavior of the resulting ligands. These substituents can exert both electronic and steric effects.
Electron-donating or electron-withdrawing groups on the peripheral aromatic rings of the Schiff base can alter the electron density on the imine nitrogen atoms, thereby influencing the ligand's donor strength and the stability of the metal-ligand bond. For example, electron-donating groups can enhance the basicity of the imine nitrogens, leading to stronger coordination to the metal center.
Steric hindrance from bulky substituents on the amine precursors can influence the geometry of the resulting metal complex. Large substituents can force a particular coordination geometry or even prevent the formation of certain types of complexes. This steric control is a powerful tool for directing the assembly of specific supramolecular architectures. In some cases, the presence of specific substituents can lead to the formation of complexes with unusual coordination numbers or geometries.
Formation of Metal Complexes with Various Metal Ions
The versatile coordination environment offered by ligands derived from this compound allows for the formation of stable complexes with a wide range of metal ions from the d-, f-, and p-blocks of the periodic table. The specific nature of the metal ion, including its size, charge, and preferred coordination geometry, dictates the structure and properties of the resulting complex.
d-Block Metal Complexes (e.g., Cu(II), Ni(II), Co(II), Fe(III), Mn(II), Zn(II), Pd(II), Pt(II), Ru(II))
Ligands derived from pyridine-2,6-dicarbonyl compounds, such as this compound, readily form complexes with a variety of d-block metal ions. The resulting complexes often exhibit interesting magnetic, electronic, and catalytic properties. Schiff base ligands derived from the condensation of pyridine-2,6-dicarbaldehyde or related diketones with various amines have been shown to form stable complexes with these metals. nih.gov
The geometry of these complexes is highly dependent on the metal ion and the specific ligand structure. For example, with Cu(II), both square planar and octahedral geometries are common. Ni(II) complexes can be found in square planar, tetrahedral, or octahedral arrangements. nih.gov Cobalt can form stable complexes in both +2 and +3 oxidation states, often with octahedral geometry. Iron(III) complexes are typically octahedral and can exhibit interesting magnetic properties. Manganese(II) and Zinc(II) complexes are also readily formed, with zinc(II) complexes being diamagnetic and often serving as useful spectroscopic references.
Complexes of the heavier d-block elements such as Palladium(II), Platinum(II), and Ruthenium(II) have also been synthesized with related pyridine-based Schiff base ligands. researchgate.net These complexes are of particular interest for their potential applications in catalysis and as anticancer agents. researchgate.net
Table 1: Representative d-Block Metal Complexes with Ligands Derived from Related Pyridine-2,6-dicarbonyl Compounds
| Metal Ion | Typical Coordination Geometry | Potential Applications |
|---|---|---|
| Cu(II) | Square Planar, Octahedral | Catalysis, Bioinorganic Chemistry |
| Ni(II) | Square Planar, Octahedral | Catalysis, Materials Science |
| Co(II), Co(III) | Octahedral | Catalysis, Redox Chemistry |
| Fe(III) | Octahedral | Magnetochemistry, Bioinorganic Models |
| Mn(II) | Octahedral | Catalysis, Magnetic Materials |
| Zn(II) | Tetrahedral, Octahedral | Luminescent Materials, Lewis Acid Catalysis |
| Pd(II), Pt(II) | Square Planar | Catalysis, Anticancer Agents researchgate.net |
f-Block Metal Complexes (e.g., Lanthanides)
The coordination chemistry of lanthanide ions with ligands derived from this compound is of significant interest due to the unique photophysical properties of the resulting complexes. Lanthanide ions are known for their sharp, line-like emission spectra and long-lived excited states, which make them suitable for applications in lighting, displays, and biomedical imaging.
The Schiff base ligands derived from this compound can act as "antenna" ligands, absorbing light and efficiently transferring the energy to the central lanthanide ion, which then emits at its characteristic wavelength. The acetyl and imine groups, along with the pyridine ring, contribute to a conjugated system that can be tuned to optimize this energy transfer process. The coordination number of lanthanide complexes is typically high, ranging from 8 to 12, and the flexible nature of the ligands derived from this compound can accommodate these higher coordination numbers. The substituents on the periphery of the ligand can also influence the luminescence properties of the lanthanide complexes. soton.ac.uk
Table 2: Potential Lanthanide Complexes with Ligands Derived from this compound and their Photophysical Properties
| Lanthanide Ion | Expected Emission Color | Potential Applications |
|---|---|---|
| Eu(III) | Red | Red Phosphors, Bioimaging |
| Tb(III) | Green | Green Phosphors, Immunoassays |
| Sm(III) | Orange-Red | Visible Light Emitters |
| Dy(III) | Yellow | White Light Generation |
| Nd(III) | Near-Infrared | Lasers, Optical Amplifiers |
| Yb(III) | Near-Infrared | Upconversion Materials, Bioimaging |
p-Block Metal Complexes
While less common than d-block and f-block metal complexes, ligands derived from this compound can also form complexes with p-block elements. The coordination chemistry of p-block metals is diverse, and the resulting complexes can exhibit a range of structures and properties.
For instance, complexes with main group metals such as tin (Sn), lead (Pb), and bismuth (Bi) can be formed. The stereochemically active lone pair of electrons on some of these metal ions can lead to distorted coordination geometries. Thallium(III) complexes with related pyridine-2,6-dicarboxylate (B1240393) ligands have been synthesized and characterized, showing interesting structural features. nih.gov The nature of the ligand and the metal ion will determine the stoichiometry and geometry of the resulting p-block metal complexes. The exploration of these complexes could lead to new materials with interesting optical, electronic, or catalytic properties.
Geometrical Aspects of Coordination in this compound Complexes
The geometry of metal complexes derived from this compound is dictated by several factors, including the nature of the metal ion, the steric and electronic properties of the Schiff base ligand, and the reaction conditions. While specific crystallographic data for complexes of this compound derived ligands are not extensively reported, valuable insights can be drawn from closely related structures, such as those derived from 2-acetylpyridine (B122185) and 2,6-diacetylpyridine.
Octahedral geometry is a common coordination environment for transition metal complexes. In the context of ligands derived from pyridine-dicarbaldehydes, Schiff base ligands can act as meridional or facial tridentate ligands. For instance, in a nickel(II) complex with a tridentate Schiff base derived from 2-acetylpyridine, a distorted octahedral geometry is observed. mdpi.com This suggests that Schiff bases of this compound, upon reaction with two equivalents of an amine, could form ligands that coordinate to a metal center in a tetradentate or pentadentate fashion, with the remaining coordination sites occupied by solvent molecules or counter-ions to complete an octahedral geometry.
A six-coordination environment has also been observed for a Co(II) cation complexed with pyridine-2,6-dicarboxylate and 4,4'-bipyridine (B149096) ligands. nih.gov This further supports the propensity of pyridine-based ligands to form octahedral complexes.
Table 1: Examples of Octahedral Geometries in Related Pyridine-Based Complexes
| Complex | Metal Ion | Ligand(s) | Coordination Geometry | Reference |
| [Ni(C₁₉H₂₀N₆S₂)] | Ni(II) | Schiff base from 2-acetylpyridine | Distorted Octahedral | mdpi.com |
| [CoEu₂(C₁₀H₉N₂)₂(C₇H₃NO₄)₆(H₂O)₂]·8H₂O | Co(II) | Pyridine-2,6-dicarboxylate, 4,4'-bipyridine | Octahedral | nih.gov |
Four-coordinate geometries, such as square planar and tetrahedral, are also plausible for complexes with ligands derived from this compound, particularly with d⁸ metal ions like Ni(II), Pd(II), and Pt(II) which have a strong preference for square planar coordination. The condensation of this compound with one equivalent of a diamine could lead to a tetradentate ligand that enforces a square planar geometry around the metal ion.
Conversely, tetrahedral geometry can be favored due to steric hindrance imposed by bulky substituents on the Schiff base ligand or by the electronic preferences of the metal ion. For example, a distorted tetrahedral geometry has been reported for a Zn(II) complex with a Schiff base ligand. ekb.eg
Higher coordination numbers, such as seven, can lead to pentagonal bipyramidal or capped trigonal prismatic geometries. Schiff base ligands derived from 2,6-diacetylpyridine, which are structurally similar to those expected from this compound, have been shown to form seven-coordinate complexes. In one such case, a Zn(II) atom is in a symmetrical pentagonal bipyramidal environment, with the equatorial plane defined by the N₃O₂ donor set of the dianionic Schiff base ligand. nih.gov Similarly, a distorted pentagonal bipyramidal arrangement was observed for a Tl(III) complex with pyridine-2,6-dicarboxylic acid. nih.gov
Table 2: Examples of Higher Coordination Geometries in Related Pyridine-Based Complexes
| Complex | Metal Ion | Ligand(s) | Coordination Geometry | Reference |
| [ZnL]·0.5dmf·1.5H₂O | Zn(II) | Schiff base from 2,6-diacetylpyridine | Pentagonal Bipyramidal | nih.gov |
| Tl(III) complex | Tl(III) | Pyridine-2,6-dicarboxylic acid | Distorted Pentagonal Bipyramidal | nih.gov |
Ligand Transformations During Complexation
The reactivity of the carbonyl and acetyl groups in this compound can lead to interesting ligand transformations during the complexation process. These in-situ reactions can result in the formation of new ligand architectures that were not present in the initial reaction mixture.
While direct evidence for in-situ modification of this compound during complexation is scarce, studies on related systems suggest its possibility. For instance, under hydrothermal conditions, the carboxylate group at the 4-position of pyridine-2,4,6-tricarboxylic acid has been observed to undergo reduction to a hydroxyl group in the presence of Cd(II) ions. oist.jp This indicates that the acetyl group at the 4-position of this compound could potentially undergo reduction or other transformations under specific reaction conditions. Furthermore, inter-ligand reactions have been reported where new polydentate ligands are formed in-situ during complexation. rsc.org
Schiff bases derived from aldehydes containing nearby hydroxyl or amino groups can exhibit ring-chain tautomerism, where an equilibrium exists between the open-chain Schiff base form and a cyclic hemiaminal or oxazolidine (B1195125) form. This phenomenon is influenced by factors such as the solvent, temperature, and the nature of the substituents. nih.gov For Schiff bases derived from this compound and aminoalcohols, the possibility of ring-chain tautomerism involving the formyl groups and the hydroxyl group of the aminoalcohol exists. This equilibrium can significantly impact the coordinating ability of the ligand and the resulting complex structure.
Chelate Stability and Thermodynamic Considerations of this compound Complexes
The thermodynamic basis for the stability of metal chelates is governed by the change in Gibbs free energy (ΔG), which is related to the changes in enthalpy (ΔH) and entropy (ΔS) by the equation:
ΔG = ΔH - TΔS
A negative ΔG value signifies a spontaneous complexation reaction and a stable complex. This can be achieved through a favorable enthalpy change, a favorable entropy change, or both.
Enthalpic Contributions (ΔH): The enthalpy change reflects the difference in bond energies between the reactants and the products. In complexation, this primarily involves the breaking of metal-solvent bonds and the formation of metal-ligand bonds. Stronger metal-ligand bonds compared to the metal-solvent bonds result in a negative (exothermic) ΔH, contributing favorably to the stability of the complex. The nature of the donor atoms in the ligand and the metal ion's properties significantly influence this factor. For ligands derived from this compound, the nitrogen atom of the pyridine ring and the imine nitrogen atoms of the Schiff base derivatives would be the primary coordination sites.
Entropic Contributions (ΔS): The entropy change is related to the change in the degree of disorder of the system upon complexation. The chelate effect is a primary entropic driver for the stability of complexes with multidentate ligands. When a multidentate ligand, such as one potentially derived from this compound, replaces several monodentate solvent molecules from the metal's coordination sphere, there is a net increase in the number of free molecules in the system. This leads to a positive ΔS, making the ΔG more negative and thus increasing the complex's stability.
Factors Influencing the Stability of Related Complexes:
Studies on analogous ligands offer insights into the factors that would likely govern the stability of complexes with derivatives of this compound:
The Chelate Effect: Ligands derived from this parent compound would be multidentate, leading to the formation of chelate rings with the metal ion. This invariably results in a significant increase in stability compared to complexes with analogous monodentate ligands.
Nature of the Metal Ion: The stability of the complexes generally follows the Irving-Williams series for divalent transition metal ions: Mn(II) < Fe(II) < Co(II) < Ni(II) < Cu(II) > Zn(II). This trend is primarily attributed to the decrease in ionic radii and the increase in crystal field stabilization energy across the series.
Ligand Basicity: The basicity of the donor atoms of the ligand influences the strength of the metal-ligand bond. Generally, more basic ligands form more stable complexes.
Steric Hindrance: Bulky substituents on the ligand can sterically hinder the approach of the ligand to the metal ion, potentially leading to less stable complexes. The 4-acetyl group in the target compound could exert such an effect, depending on the specific geometry of the complex.
Without experimental data, a quantitative analysis remains speculative. The generation of detailed research findings and data tables awaits future studies focused on the synthesis and characterization of metal complexes with ligands derived from this compound, employing techniques such as potentiometric titration, isothermal titration calorimetry (ITC), and spectrophotometric methods to determine their thermodynamic stability.
Supramolecular Chemistry and Advanced Material Applications
Self-Assembly Processes Directed by 4-Acetylpyridine-2,6-dicarbaldehyde Units
Self-assembly is a process where pre-designed molecular components spontaneously organize into ordered structures. The specific functional groups and geometry of this compound make it an excellent candidate for directing the formation of intricate supramolecular assemblies.
Coordination-Driven Self-Assembly of Metallo-Supramolecular Architectures
The nitrogen atom of the pyridine (B92270) ring and the oxygen atoms of the carbonyl groups in this compound and its derivatives serve as excellent coordination sites for metal ions. This interaction drives the self-assembly of complex, well-defined metallo-supramolecular structures. The final architecture of these assemblies is highly dependent on the symmetry of both the organic ligand and the metal center. deepdyve.com
For instance, the reaction of pyridine-2,6-dicarbaldehyde with appropriate amines can lead to the formation of pyridine-2,6-diimine-linked macrocycles. These macrocycles can then undergo a cooperative self-assembly process to form robust nanotubes. nih.gov The formation of these high-aspect-ratio nanotubes is often induced by the presence of a small amount of acid, which protonates the imine nitrogen, facilitating stacking through non-covalent interactions. nih.gov This method highlights how the specific functionalities of the pyridine dicarbaldehyde core can be modified to control the self-assembly process.
Hydrogen-Bond Driven Supramolecular Assemblies
Hydrogen bonding is another powerful tool for directing the self-assembly of molecules. Pyridine-containing compounds, including derivatives of this compound, can act as both hydrogen bond donors and acceptors, facilitating the formation of predictable and stable supramolecular structures. rsc.org The amide groups, which can be introduced by reacting the aldehyde functionalities, are particularly effective at forming strong and directional hydrogen bonds. rsc.org
For example, diacetylene derivatives featuring amide groups have been shown to self-assemble into ordered nanofibers in solution through hydrogen bonding. rsc.org This ordered arrangement allows for topochemical polymerization upon photoirradiation, leading to the formation of π-conjugated polymers. rsc.org Similarly, the self-assembly of pyrene (B120774) derivatives can be directed by hydrogen bonding to form dendritic or reticulated-like microstructures. mdpi.com These examples demonstrate the potential of incorporating hydrogen-bonding motifs into pyridine-dicarbaldehyde-based systems to control their aggregation and subsequent properties.
Metal-Organic Frameworks (MOFs) and Coordination Polymers Utilizing Pyridine Dicarbaldehydes
Metal-Organic Frameworks (MOFs) and Coordination Polymers (CPs) are crystalline materials constructed from metal ions or clusters linked by organic ligands. The programmability of their structures and their porous nature make them promising for a wide range of applications. Pyridine dicarbaldehydes and their derivatives are valuable building blocks for these materials due to their ability to coordinate with metal centers in various ways.
The reaction of pyridine-2,4,6-tricarboxylic acid with different metal salts under varying conditions can lead to a diversity of structures, from one-dimensional chains to complex three-dimensional frameworks. rsc.org For instance, with cadmium(II) salts, the ligand can either be cleaved to form an oxalate-bridged structure or be partially reduced, highlighting the influence of reaction conditions on the final product. rsc.org Similarly, the use of flexible bis-pyridyl-bis-amide ligands in conjunction with tricarboxylic acids and Cu(II) salts has yielded a series of CPs with varying dimensionalities and topologies, from 2D layers to 3D frameworks. nih.gov The flexibility of the organic ligand plays a crucial role in determining the final structure and properties, such as iodine adsorption capacity. nih.gov
The table below summarizes some examples of coordination polymers formed from pyridine-based ligands, showcasing the structural diversity achievable.
| Metal Ion | Pyridine-based Ligand | Ancillary Ligand | Resulting Structure | Reference |
| Ni(II) | 2-(4-bromophenoxy)acetohydrazide | Isopropanol | 1D Polymeric Chain | mdpi.com |
| Cd(II) | Pyridine-2,4,6-tricarboxylic acid | Pyridine | Oxalate-bridged open framework | rsc.org |
| Cd(II) | Pyridine-2,4,6-tricarboxylic acid | - | Tetrameric complex | rsc.org |
| Cu(II) | N,N′-bis(3-methylpyridyl)oxalamide | 1,3,5-benzenetricarboxylic acid | 2D layer with {44.62}-sql topology | nih.gov |
| Cu(II) | N,N'-bis(3-methylpyridyl)adipoamide | 1,3,5-benzenetricarboxylic acid | 2D layer with (4.62)2(42.62.82)-bex topology | nih.gov |
| Ag(I) | 2,6-dimethyl-3,5-dicyano-4-(6-methyl-2-pyridyl)-1,4-dihydropyridine | BF4-, ClO4-, NO3-, PF6- | 2D brick-wall or square grid structures | rsc.org |
Development of Electroluminescent Materials Incorporating Pyridine-Based Ligands
Pyridine-containing compounds are of significant interest for applications in organic electroluminescent (OEL) devices, also known as organic light-emitting diodes (OLEDs). psu.edu Their electron-deficient nature makes them suitable for use as electron-transporting materials in these devices. psu.edu The development of efficient and stable OEL materials is crucial for energy-saving solid-state lighting technologies. psu.edu
Researchers have synthesized and studied various novel pyridine-containing compounds for their electroluminescent properties. psu.edu These compounds, when used as the electron-transporting layer in OEL devices, have demonstrated their utility in producing efficient light emission. psu.edu The performance of these devices can be tuned by modifying the chemical structure of the pyridine-based ligand. For example, soluble poly(p-pyridine) (PPy) has been used to fabricate unilayer electroluminescent devices that emit blue light. mit.edudtic.mil The solubility of PPy in weak acids allows for easy processing via spin-coating. mit.edu
Furthermore, pyridine-based ligands have been incorporated into luminescent metal complexes. For instance, biscyclometallated iridium complexes with pyridine imine ligands show room-temperature emission in the red to near-infrared region. rsc.org The emission properties of these complexes can be influenced by the substituent on the imine group. rsc.org Lanthanide complexes with pyridine-based polyamino-polycarboxylate ligands have also been developed, combining magnetic resonance imaging (MRI) and near-infrared (NIR) luminescence functionalities. nih.gov
Crystal Engineering Principles in the Design of Pyridine-Based Systems
Crystal engineering is the design and synthesis of crystalline solids with desired properties, based on an understanding of intermolecular interactions. rsc.org For pyridine-based systems, a thorough understanding of these interactions is key to controlling their solid-state packing and, consequently, their physical and chemical properties.
Role of Intermolecular Interactions (e.g., π-π stacking, C-H…O, N-H…O)
A variety of non-covalent interactions govern the crystal packing of pyridine-based compounds. These include hydrogen bonds, π-π stacking, and weaker interactions like C-H…O and N-H…O. researchgate.netmdpi.comnih.gov
Hydrogen Bonding: This is a dominant interaction in the crystal engineering of pyridine derivatives. For example, in pyridine-2,6-dicarboxylic acid, a strong, symmetric double hydrogen bond leads to the formation of a one-dimensional supramolecular structure. nih.gov In co-crystals of pyridine derivatives with dicarboxylic acids, O-H···N hydrogen bonds between the acid and the pyridine nitrogen are a common and robust supramolecular synthon. mdpi.com
C-H…O and N-H…O Interactions: These weaker hydrogen bonds also play a crucial role in stabilizing the crystal structures of pyridine-based compounds. researchgate.netnih.gov For instance, in platinum(II) complexes with hydrazone-diacetyl ligands, C-H…O interactions between aliphatic or aromatic C-H bonds and carbonyl oxygen atoms are observed. nih.gov Similarly, N-H…O interactions are important in holding together supramolecular assemblies. researchgate.net
The interplay of these various intermolecular interactions allows for the fine-tuning of the crystal packing and, consequently, the material's properties. The table below provides examples of intermolecular interactions observed in the crystal structures of pyridine derivatives.
| Compound/System | Intermolecular Interaction(s) | Significance | Reference |
| Pyridine-2,6-dicarboxylic acid | Strong symmetric double hydrogen bond | Formation of a 1D supramolecular structure | nih.gov |
| Co-crystals of cyanopyridines and dicarboxylic acids | O-H···N hydrogen bonds, C-H···N, C-H···O, antiparallel nitrile-nitrile interactions, π-stacking | Stabilization of layered architectures | mdpi.com |
| Diacetyl platinum(II) complexes with hydrazone ligands | H···H, H···C, H···O, N-H···Pt, N···H, F···H | Crucial for crystal packing and stability | nih.gov |
| Pyridine derivative co-crystal with a carboxylic acid | N-H···O (amide-amide homosynthon), O-H···O (acid-amide heterosynthon), C-H···O | Formation of a robustly connected tetrameric array | researchgate.net |
| Two-component crystals of arenes and perfluoroarenes | π-stacking, C-H···F inter-stacking interactions | Determines the overall crystal packing and sublimation enthalpy | nih.gov |
Polymorphism in Coordination Compounds
A thorough review of scientific literature reveals no published research on the polymorphism of coordination compounds involving this compound. The synthesis and crystallographic characterization of coordination complexes derived from this specific ligand have not been reported in available scientific databases and publications.
Polymorphism is a phenomenon where a chemical compound can crystallize in multiple distinct crystal structures, known as polymorphs. These different forms can exhibit varied physical and chemical properties. The study of polymorphism in coordination compounds is a significant area of crystal engineering and materials science, as the arrangement of metal ions and ligands in the solid state can influence properties such as solubility, stability, color, and catalytic activity.
However, without the foundational data on the existence and structure of any coordination compounds of this compound, an analysis of their potential polymorphic behavior is not possible. Research into the coordination chemistry of this ligand would be a necessary first step before any investigation into the polymorphism of its metal complexes could be undertaken.
Spectroscopic and Structural Characterization Techniques for 4 Acetylpyridine 2,6 Dicarbaldehyde Complexes
Vibrational Spectroscopy (FTIR, Raman)
Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman techniques, provides valuable insights into the coordination of the 4-Acetylpyridine-2,6-dicarbaldehyde ligand to a metal center. The coordination event induces changes in the vibrational frequencies of the ligand's functional groups, which can be readily monitored.
In the FTIR spectrum of the free ligand, characteristic stretching vibrations for the acetyl and aldehyde carbonyl groups (ν(C=O)) are expected in the region of 1680-1710 cm⁻¹. Upon complexation with a metal ion through these oxygen atoms, a shift to lower wavenumbers is anticipated, indicating a weakening of the C=O bond due to the donation of electron density to the metal. The pyridine (B92270) ring vibrations, particularly the ring breathing mode around 990 cm⁻¹, are also sensitive to coordination of the pyridine nitrogen, typically shifting to a higher frequency.
Raman spectroscopy complements FTIR by providing information on non-polar bonds and is particularly useful for studying symmetric vibrations. The analysis of both FTIR and Raman spectra allows for a more complete assignment of the vibrational modes of the complexes.
Table 1: Representative FTIR Vibrational Frequencies (cm⁻¹) for this compound and its Metal Complexes
| Functional Group | Expected Range in Free Ligand (cm⁻¹) | Expected Shift upon Complexation |
| ν(C=O) of Aldehyde | 1700 - 1710 | Decrease |
| ν(C=O) of Acetyl | 1680 - 1690 | Decrease |
| Pyridine Ring Vibration | ~990 | Increase |
| ν(M-N) | - | Appearance (typically 400-500 cm⁻¹) |
| ν(M-O) | - | Appearance (typically 300-400 cm⁻¹) |
Nuclear Magnetic Resonance Spectroscopy (¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure of diamagnetic complexes of this compound in solution. Both ¹H and ¹³C NMR provide detailed information about the electronic environment of the ligand upon coordination.
In the ¹H NMR spectrum, the protons of the pyridine ring, the aldehyde groups, and the acetyl group will exhibit characteristic chemical shifts. Upon complexation, these signals are expected to shift, with the magnitude of the shift dependent on the extent of electron density change and the coordination mode. For instance, the aldehydic protons are anticipated to be the most downfield signals.
The ¹³C NMR spectrum provides complementary information. The carbonyl carbons of the aldehyde and acetyl groups are particularly sensitive to coordination, typically showing a downfield shift upon donation of electron density to the metal center. The chemical shifts of the pyridine ring carbons are also affected by the coordination of the nitrogen atom. For Schiff base derivatives of this compound, the disappearance of the aldehyde proton signal and the appearance of a new imine proton signal (CH=N) are key indicators of successful condensation. nih.gov
Table 2: Representative ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound
| Nucleus | Group | Representative Chemical Shift (δ) in ppm |
| ¹H | Aldehyde (-CHO) | ~10.0 - 10.5 |
| ¹H | Pyridine Ring | ~7.5 - 8.5 |
| ¹H | Acetyl (-CH₃) | ~2.5 - 2.7 |
| ¹³C | Carbonyl (Aldehyde) | ~190 - 195 |
| ¹³C | Carbonyl (Acetyl) | ~198 - 202 |
| ¹³C | Pyridine Ring | ~120 - 155 |
| ¹³C | Acetyl (-CH₃) | ~25 - 30 |
Note: These are estimated values and can vary based on the solvent and the specific complex formed.
Mass Spectrometry (MS)
Mass spectrometry (MS) is an essential technique for confirming the molecular weight and stoichiometry of this compound complexes. Electrospray ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are common soft ionization techniques that allow for the observation of the intact molecular ion of the complex. The mass-to-charge ratio (m/z) of the molecular ion peak provides direct evidence for the formation of the desired complex. The isotopic pattern of the molecular ion peak is also highly informative, especially for complexes containing metals with multiple isotopes, as it can be compared with the theoretical isotopic distribution to confirm the elemental composition. Fragmentation patterns observed in the mass spectrum can offer additional structural clues about the connectivity and stability of the complex. For Schiff base complexes, the mass spectrum can confirm the condensation reaction and subsequent metal coordination. nih.gov
Ultraviolet-Visible Spectroscopy (UV-Vis)
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the this compound complexes. The free ligand is expected to show absorptions in the UV region corresponding to π→π* and n→π* transitions of the pyridine ring and carbonyl groups.
Upon complexation with a metal ion, new absorption bands may appear, or existing bands may shift. The formation of metal-to-ligand charge transfer (MLCT) or ligand-to-metal charge transfer (LMCT) bands is common. These bands are often in the visible region, leading to colored complexes. The energy of these charge-transfer bands provides insight into the electronic structure and the nature of the frontier orbitals of the complex. For complexes with d-block metals, weak d-d transitions may also be observed, which are informative about the coordination geometry around the metal center.
X-ray Diffraction Analysis
X-ray diffraction is the most powerful technique for the unambiguous determination of the three-dimensional structure of crystalline complexes of this compound in the solid state.
Single-Crystal X-ray Diffraction
When suitable single crystals can be obtained, single-crystal X-ray diffraction (SCXRD) provides precise information on bond lengths, bond angles, coordination geometry, and intermolecular interactions. mdpi.com This technique can definitively establish the coordination mode of the ligand, showing which donor atoms (the pyridine nitrogen and the carbonyl oxygens of the acetyl and/or aldehyde groups) are bonded to the metal center. The resulting structural data is invaluable for understanding the structure-property relationships of the complex.
Powder X-ray Diffraction (PXRD)
Powder X-ray diffraction (PXRD) is used to analyze the crystallinity and phase purity of a bulk sample of a this compound complex. The resulting diffraction pattern is a fingerprint of the crystalline solid. It can be compared to a simulated pattern from single-crystal data to confirm the identity of the bulk material. PXRD is also a valuable tool for identifying different crystalline phases or polymorphs and for monitoring the progress of solid-state reactions. The patterns of metal complexes are expected to be different from those of the starting materials, indicating the formation of a new product. researchgate.net
Electrochemical Studies (e.g., Redox Behavior)
Electrochemical techniques, particularly cyclic voltammetry (CV), are powerful tools for probing the redox behavior of this compound complexes. These studies provide valuable insights into the electronic communication between the metal center and the ligand, the stability of different oxidation states, and the potential of these complexes to act as catalysts in redox reactions.
The redox properties of these complexes are intrinsically linked to the nature of the metal ion and the donor atoms of the this compound ligand and any co-ligands. The pyridine ring, with its electron-withdrawing acetyl and dicarbaldehyde substituents, can influence the electron density at the metal center. The imine or other coordinating groups formed through the reaction of the dicarbaldehyde moieties further modulate these electronic properties.
In a typical cyclic voltammetry experiment, a solution of the complex in a suitable solvent containing a supporting electrolyte is subjected to a linearly varying potential. The resulting current is measured and plotted against the applied potential. The resulting voltammogram can reveal the potentials at which the complex undergoes oxidation or reduction.
The electrochemical behavior of pyridine derivatives often shows irreversible redox processes. nih.gov The reduction potentials can be influenced by the presence of electron-donating or electron-withdrawing groups on the pyridine ring. nih.gov For instance, electron-withdrawing groups tend to increase the reduction potential, making the compound easier to reduce. nih.gov Conversely, electron-donating groups decrease the reduction potential. nih.gov
While specific data for this compound complexes is not abundant in the public domain, a hypothetical cyclic voltammogram of a transition metal complex, [M(L)(H₂O)₂]ⁿ⁺ (where L is a Schiff base derivative of this compound), might exhibit one or more redox waves corresponding to metal-centered (e.g., M²⁺/M³⁺) and/or ligand-centered redox processes. The reversibility of these processes, indicated by the separation between the anodic and cathodic peak potentials (ΔEp), provides information about the stability of the electrochemically generated species.
Illustrative Data Table for Electrochemical Studies:
| Complex | Scan Rate (mV/s) | Epc (V) | Epa (V) | ΔEp (mV) | Process Assignment |
| [Fe(L)Cl₂] | 100 | -0.85 | -0.75 | 100 | Fe(III)/Fe(II) |
| [Cu(L)(OAc)₂] | 100 | -0.62 | -0.51 | 110 | Cu(II)/Cu(I) |
| [Ni(L)(H₂O)₂]²⁺ | 100 | -1.10 | -0.98 | 120 | Ni(II)/Ni(I) |
Note: This table is for illustrative purposes and the values are hypothetical, representing typical ranges for similar pyridine-based Schiff base complexes.
Thermal Analysis (TGA, DTA)
Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA), are essential for evaluating the thermal stability and decomposition pathways of this compound complexes. TGA measures the change in mass of a sample as a function of temperature, while DTA measures the temperature difference between a sample and an inert reference material.
The TGA curve provides information about the loss of volatile components, such as coordinated or lattice water molecules, and the subsequent decomposition of the organic ligand and the formation of a final metal oxide residue. The DTA curve indicates whether the thermal events are exothermic or endothermic.
For instance, the thermal decomposition of a hydrated metal complex of a this compound derivative would typically show an initial weight loss corresponding to the removal of water molecules. This step is usually endothermic. Subsequent, often more complex, decomposition steps at higher temperatures correspond to the breakdown of the organic ligand framework. These steps can be either endothermic or exothermic. The final residue at the end of the experiment is often a stable metal oxide. The temperature at which decomposition begins is a measure of the thermal stability of the complex.
Studies on related pyridine-containing coordination polymers have shown that thermal stability can be significant, with some complexes being stable up to temperatures of over 300°C. researchgate.net The decomposition of the organic components often occurs in multiple steps, reflecting the different fragments breaking away from the complex. science.gov
Illustrative TGA/DTA Data Table:
| Complex | Temperature Range (°C) | Weight Loss (%) | DTA Peak (°C) | Assignment |
| [Co(L)(H₂O)₂]Cl₂ | 80-150 | 8.5 (calc. 8.2) | 130 (endo) | Loss of 2 coordinated H₂O |
| 250-400 | 45.2 (calc. 46.0) | 320 (exo) | Decomposition of organic ligand | |
| > 400 | - | - | Formation of Co₃O₄ | |
| Zn(L)(H₂O)₂₂ | 90-160 | 7.8 (calc. 7.5) | 145 (endo) | Loss of 2 coordinated H₂O |
| 280-450 | 42.1 (calc. 41.8) | 380 (exo) | Decomposition of organic ligand | |
| > 450 | - | - | Formation of ZnO |
Note: This table is for illustrative purposes and the values are hypothetical, based on typical thermal decomposition patterns of similar coordination compounds.
Advanced Surface Characterization (e.g., Hirshfeld Surface Analysis)
Hirshfeld surface analysis is a modern computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. This technique is particularly valuable for understanding the packing of this compound complexes in the solid state and identifying the key non-covalent interactions that stabilize the crystal structure.
The Hirshfeld surface is generated by partitioning the electron density of a molecule in a crystal. The surface is colored according to various properties, such as dnorm, which combines the distances from the surface to the nearest atom inside (di) and outside (de) the surface, normalized by the van der Waals radii of the atoms. The dnorm surface reveals regions of close contact between molecules, which are indicative of intermolecular interactions. Red spots on the dnorm surface highlight short contacts, blue spots represent longer contacts, and white areas indicate contacts around the van der Waals separation.
For complexes of this compound, Hirshfeld surface analysis can reveal the presence of hydrogen bonds (e.g., C-H···O, N-H···O), π-π stacking interactions between pyridine rings, and other van der Waals forces that dictate the supramolecular architecture. semnan.ac.irmdpi.com Understanding these interactions is crucial for crystal engineering and for correlating the solid-state structure with the material's properties.
Illustrative Table of Intermolecular Contacts from Hirshfeld Surface Analysis:
| Contact Type | Contribution (%) |
| H···H | 45.2 |
| O···H/H···O | 25.8 |
| C···H/H···C | 15.5 |
| N···H/H···N | 8.3 |
| C···C | 3.1 |
| Other | 2.1 |
Note: This table is for illustrative purposes and the values are hypothetical, representing a typical distribution of intermolecular contacts in a coordination polymer with a significant organic ligand.
Computational and Theoretical Investigations of 4 Acetylpyridine 2,6 Dicarbaldehyde Systems
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has emerged as a cornerstone of computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. For a molecule such as 4-Acetylpyridine-2,6-dicarbaldehyde, DFT calculations can provide deep insights into its geometry, stability, and reactivity.
The first step in a computational study is typically the optimization of the molecule's geometry to find its most stable three-dimensional conformation. Using a functional such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), the bond lengths, bond angles, and dihedral angles of this compound are calculated to correspond to a minimum on the potential energy surface.
The pyridine (B92270) ring is expected to be largely planar, with the acetyl and dicarbaldehyde groups potentially exhibiting some degree of rotation around their connecting bonds to minimize steric hindrance. The optimized geometry would reveal the precise orientation of the carbonyl groups relative to the pyridine ring, which is crucial for understanding its coordination behavior and intermolecular interactions.
Electronic structure analysis, following geometry optimization, provides a picture of how electrons are distributed within the molecule. The presence of electronegative oxygen and nitrogen atoms is expected to lead to a non-uniform charge distribution, with regions of higher electron density around these atoms and lower electron density around the hydrogen and carbon atoms. This polarization is fundamental to the molecule's reactivity and its ability to participate in non-covalent interactions.
Interactive Table: Predicted Bond Lengths in this compound
| Bond | Predicted Bond Length (Å) |
| C-C (pyridine ring) | ~1.39 - 1.40 |
| C-N (pyridine ring) | ~1.33 - 1.34 |
| C-C (acetyl) | ~1.51 |
| C=O (acetyl) | ~1.21 |
| C-C (aldehyde) | ~1.48 |
| C=O (aldehyde) | ~1.21 |
| C-H (aldehyde) | ~1.10 |
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a key role in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons.
For this compound, the HOMO is likely to be localized on the electron-rich pyridine ring, while the LUMO is expected to be distributed over the electron-withdrawing acetyl and dicarbaldehyde groups. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter for determining the molecule's chemical reactivity and kinetic stability. A smaller HOMO-LUMO gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. The presence of multiple carbonyl groups is expected to lower the LUMO energy, potentially resulting in a relatively small HOMO-LUMO gap for this compound.
Interactive Table: Predicted Frontier Orbital Energies of this compound
| Parameter | Predicted Energy (eV) |
| HOMO Energy | -6.5 to -7.5 |
| LUMO Energy | -2.0 to -3.0 |
| HOMO-LUMO Gap | 3.5 to 5.5 |
The Electron Localization Function (ELF) is a powerful tool for visualizing the regions of electron localization in a molecule, providing a chemical picture of bonding and lone pairs. For this compound, an ELF analysis would clearly show the covalent bonds between atoms and the lone pair electrons on the nitrogen and oxygen atoms. This visualization helps in understanding the molecule's reactivity, particularly in identifying sites susceptible to nucleophilic or electrophilic attack.
Electron density mapping provides a quantitative measure of the electron distribution. The map would illustrate the accumulation of electron density around the electronegative nitrogen and oxygen atoms, and the relative electron deficiency on the adjacent carbon atoms of the carbonyl groups and the pyridine ring. This information is invaluable for predicting the molecule's electrostatic potential and its interaction with other molecules.
Natural Bond Orbital (NBO) analysis provides a detailed description of the bonding and electronic interactions within a molecule. It transforms the complex molecular orbitals into a more intuitive picture of localized bonds and lone pairs. For this compound, NBO analysis can quantify the hybridization of the atomic orbitals and the delocalization of electron density through hyperconjugative interactions.
This analysis can reveal the extent of conjugation between the pyridine ring and the acetyl and dicarbaldehyde substituents. The delocalization of π-electrons from the ring to the carbonyl groups can be quantified, providing insight into the electronic communication between different parts of the molecule. NBO analysis also provides atomic charges, which can be used to understand the electrostatic properties of the molecule.
Prediction of Spectroscopic Properties (e.g., Vibrational Frequencies, NMR Chemical Shifts)
Computational methods can predict various spectroscopic properties of a molecule, which can be invaluable for interpreting experimental data or for identifying the compound.
The vibrational frequencies of this compound can be calculated using DFT. These calculations can predict the positions of the characteristic infrared (IR) and Raman bands. For this molecule, strong absorptions corresponding to the C=O stretching vibrations of the acetyl and aldehyde groups would be expected in the region of 1680-1720 cm⁻¹. The C-H stretching of the aldehyde groups would appear around 2700-2800 cm⁻¹, and various vibrations associated with the pyridine ring would be observed in the fingerprint region.
Nuclear Magnetic Resonance (NMR) chemical shifts for ¹H and ¹³C can also be predicted computationally. The predicted chemical shifts are highly sensitive to the electronic environment of each nucleus. For this compound, the protons on the pyridine ring would be expected to have chemical shifts in the aromatic region (δ 7.0-9.0 ppm), with the aldehyde protons appearing further downfield (δ 9.5-10.5 ppm). The methyl protons of the acetyl group would be found in the upfield region (δ 2.0-2.5 ppm). Similarly, the ¹³C NMR spectrum would show characteristic signals for the carbonyl carbons, the aromatic carbons of the pyridine ring, and the methyl carbon.
Interactive Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Pyridine Ring CH | 7.5 - 8.8 | 120 - 155 |
| Aldehyde CH | 9.8 - 10.2 | 185 - 195 |
| Acetyl CH₃ | 2.3 - 2.7 | 25 - 30 |
| Carbonyl C (Acetyl) | - | 195 - 205 |
| Carbonyl C (Aldehyde) | - | 185 - 195 |
Theoretical Exploration of Reaction Pathways and Stability
The thermodynamic stability of the molecule can be evaluated by calculating its heat of formation. Furthermore, the relative stability of different conformers (rotational isomers) can be determined by comparing their calculated energies. This information is crucial for understanding the molecule's behavior in different environments and its potential to participate in various chemical reactions. For example, the planarity of the molecule and the orientation of the carbonyl groups would significantly influence its ability to act as a ligand in the formation of metal complexes. Theoretical studies can predict the most stable coordination modes and the resulting geometries of such complexes.
Correlation with Experimental Data and Validation of Models
In the computational and theoretical investigation of molecular systems, the validation of theoretical models through correlation with experimental data is a critical step to ensure the accuracy and predictive power of the calculations. For this compound, while specific and detailed comparative studies are not extensively available in the public domain, the principles of such validation can be robustly inferred from research on structurally analogous pyridine derivatives. This section will, therefore, discuss the established methodologies for correlating computational data with experimental findings for similar pyridine-based compounds, providing a framework for how the theoretical models of this compound systems would be validated.
The primary approach involves comparing key geometric and spectroscopic parameters obtained from quantum chemical calculations, such as Density Functional Theory (DFT), with experimentally determined values. These experimental values are typically derived from techniques like X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, and Infrared (IR) spectroscopy.
Geometric Parameters:
A fundamental validation of a computational model is its ability to accurately reproduce the three-dimensional structure of a molecule. For pyridine derivatives, theoretical calculations are often used to determine bond lengths, bond angles, and dihedral angles. These calculated parameters are then compared with data obtained from single-crystal X-ray diffraction studies. For instance, in studies of other substituted pyridines, a good correlation between the calculated and experimental geometries is considered a primary indicator of the validity of the chosen theoretical method and basis set. Any significant deviations between the theoretical and experimental values can often be attributed to intermolecular interactions in the crystal lattice that are not accounted for in the gas-phase calculations typically employed.
Below is a hypothetical data table illustrating the kind of comparison that would be made for this compound, based on typical findings for related compounds.
| Parameter | Calculated (DFT/B3LYP/6-311+G(d,p)) | Experimental (X-ray Crystallography) |
| Bond Lengths (Å) | ||
| C2-C3 | 1.395 | 1.390 |
| C3-C4 | 1.398 | 1.392 |
| N1-C2 | 1.340 | 1.335 |
| C2-C7 (aldehyde) | 1.485 | 1.480 |
| C4-C9 (acetyl) | 1.510 | 1.505 |
| C7=O8 (aldehyde) | 1.215 | 1.210 |
| C9=O11 (acetyl) | 1.220 | 1.215 |
| **Bond Angles (°) ** | ||
| C6-N1-C2 | 117.5 | 117.2 |
| N1-C2-C3 | 122.0 | 122.3 |
| C3-C4-C5 | 118.5 | 118.8 |
| N1-C2-C7 | 116.0 | 115.8 |
| C3-C4-C9 | 120.5 | 120.2 |
Spectroscopic Data:
Another crucial area for model validation is the comparison of calculated and experimental spectroscopic data.
Vibrational Frequencies (IR Spectroscopy): Theoretical calculations can predict the vibrational frequencies of a molecule, which correspond to the peaks in an IR spectrum. While a direct one-to-one correspondence is not always perfect due to factors like anharmonicity and the solid-state environment in experimental measurements, a strong linear correlation between the calculated and experimental frequencies is expected. Scaling factors are often applied to the calculated frequencies to improve the agreement with experimental data. For example, in a computational study of 3-pyridine carboxaldehyde, the calculated vibrational wavenumbers using DFT methods were found to be in good agreement with the reported experimental values materialsciencejournal.org.
A hypothetical correlation table for the vibrational frequencies of this compound is presented below.
| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |
| C=O stretch (acetyl) | 1715 | 1700 |
| C=O stretch (aldehyde) | 1730 | 1718 |
| C-H stretch (aromatic) | 3050-3100 | 3045-3095 |
| C-N stretch (ring) | 1580 | 1575 |
| C-C stretch (ring) | 1450 | 1445 |
Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts in ¹H and ¹³C NMR spectra are sensitive to the electronic environment of the nuclei. Computational methods can predict these chemical shifts. A strong correlation between the calculated and experimental chemical shifts provides confidence in the accuracy of the computed electronic structure.
The following table illustrates a hypothetical comparison of calculated and experimental ¹³C NMR chemical shifts for this compound.
| Carbon Atom | Calculated Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |
| C2, C6 | 152.5 | 151.8 |
| C3, C5 | 125.0 | 124.3 |
| C4 | 140.2 | 139.5 |
| C7 (aldehyde) | 192.8 | 191.9 |
| C9 (acetyl) | 198.5 | 197.6 |
| C10 (acetyl methyl) | 26.8 | 26.1 |
Biological Research Applications of 4 Acetylpyridine 2,6 Dicarbaldehyde Derivatives Non Clinical Focus
Antimicrobial Activity Studies
The antimicrobial potential of novel chemical entities is a cornerstone of infectious disease research. Studies in this area typically involve assessing a compound's ability to inhibit the growth of or kill various pathogenic microorganisms.
Antibacterial Activity (Gram-positive, Gram-negative)
Research into the antibacterial properties of pyridine (B92270) derivatives often involves screening against a panel of clinically relevant Gram-positive and Gram-negative bacteria. For instance, Schiff bases derived from 2-acetylpyridine (B122185) and their metal complexes have been evaluated for their activity against pathogens such as Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative). mdpi.comdoaj.org The minimum inhibitory concentration (MIC) is a key parameter determined in these studies, indicating the lowest concentration of a compound that prevents visible growth of a bacterium.
A hypothetical study on 4-Acetylpyridine-2,6-dicarbaldehyde derivatives would involve synthesizing a series of these compounds and testing them against a similar panel of bacteria. The results would be tabulated to compare their efficacy.
Hypothetical Data Table: Antibacterial Activity of this compound Derivatives
| Compound/Derivative | Gram-positive Bacteria (MIC in µg/mL) | Gram-negative Bacteria (MIC in µg/mL) |
| Staphylococcus aureus | Bacillus subtilis | |
| Derivative A | Data not available | Data not available |
| Derivative B | Data not available | Data not available |
| Derivative C | Data not available | Data not available |
Antifungal Activity
In addition to bacteria, pathogenic fungi pose a significant threat to human health. Antifungal activity studies assess the efficacy of compounds against fungal species like Candida albicans and Aspergillus niger. Research on 2-acetylpyridine-(4-phenylthiosemicarbazone) (B1234262) and its metal(II) complexes has shown significant activity against a spectrum of fungi. nih.gov
A dedicated study on this compound derivatives would be necessary to determine their potential as antifungal agents.
Hypothetical Data Table: Antifungal Activity of this compound Derivatives
| Compound/Derivative | Candida albicans (MIC in µg/mL) | Aspergillus niger (MIC in µg/mL) |
| Derivative A | Data not available | Data not available |
| Derivative B | Data not available | Data not available |
| Derivative C | Data not available | Data not available |
Mechanism of Action of Antimicrobial Agents (e.g., enhanced activity upon complexation)
Understanding how a compound exerts its antimicrobial effect is crucial for its development. For many pyridine derivatives, especially Schiff bases, complexation with metal ions has been shown to enhance their antimicrobial activity. mdpi.comnih.gov This enhancement is often attributed to factors like increased lipophilicity, which facilitates passage through the microbial cell membrane, and the interaction of the metal ion with cellular targets. The chelation theory suggests that the coordination of a metal ion reduces the polarity of the metal atom, which in turn increases the lipophilic nature of the complex, allowing it to penetrate the lipid layers of the cell membrane more effectively.
Investigating the mechanism of action for any potential antimicrobial derivatives of this compound would involve studying their interactions with microbial cells, potential for metal chelation, and the effect of this complexation on their biological activity.
Antiproliferative and Apoptotic Studies in Cellular Models
The search for novel anticancer agents is a major focus of medicinal chemistry. Antiproliferative studies in cellular models are the first step in identifying compounds that can inhibit the growth of cancer cells.
Investigation of Anti-Tumorigenic Effects
The anti-tumorigenic effects of chemical compounds are typically evaluated by testing their ability to inhibit the proliferation of various cancer cell lines. For example, some substituted pyridine derivatives have shown promising antiproliferative potential against different cancer cell lines. nih.gov The half-maximal inhibitory concentration (IC50) is a common metric used to quantify the potency of a compound in inhibiting cell growth.
To assess the anti-tumorigenic potential of this compound derivatives, a series of these compounds would need to be synthesized and tested against a panel of human cancer cell lines.
Hypothetical Data Table: Anti-Tumorigenic Effects of this compound Derivatives
| Compound/Derivative | Cell Line 1 (IC50 in µM) | Cell Line 2 (IC50 in µM) | Cell Line 3 (IC50 in µM) |
| (e.g., MCF-7 - Breast Cancer) | (e.g., A549 - Lung Cancer) | (e.g., HepG2 - Liver Cancer) | |
| Derivative X | Data not available | Data not available | Data not available |
| Derivative Y | Data not available | Data not available | Data not available |
| Derivative Z | Data not available | Data not available | Data not available |
Induction of Apoptosis in Specific Cell Lines (e.g., Glioblastoma Multiforme Cells)
Apoptosis, or programmed cell death, is a key mechanism by which many chemotherapeutic agents eliminate cancer cells. The ability of a compound to induce apoptosis in cancer cells is a desirable characteristic. Studies on some complex metal derivatives of pyridine have shown they can induce apoptosis in specific cancer cell lines. nih.gov
Currently, there is no published research on the ability of this compound derivatives to induce apoptosis in any cancer cell line, including glioblastoma multiforme cells. Such an investigation would involve treating these cells with the derivatives and then using various assays (e.g., Annexin V/PI staining, caspase activity assays) to detect the hallmarks of apoptosis.
DNA Interaction Studies
The planar pyridine ring and extended aromatic systems of this compound derivatives make them well-suited for non-covalent interactions with DNA. This has spurred research into their binding mechanisms and subsequent influence on cellular functions.
Derivatives of this compound, especially Schiff base compounds, are known to interact with DNA primarily through intercalation. This process involves the insertion of the planar aromatic part of the molecule between the base pairs of the DNA double helix. The stability of this interaction is often enhanced by π-π stacking forces between the compound and the DNA bases. Molecular docking studies and spectroscopic analyses are used to investigate these binding events. cmjpublishers.com While many studies focus on related pyridine derivatives, the principles apply to this class of compounds. Some molecules have been observed to bind in the minor groove of the DNA helix, a mode of interaction influenced by the specific substituents on the derivative. nih.gov
Table 1: DNA Binding Parameters for Pyridine-Based Compounds This table presents representative data for related pyridine derivatives to illustrate typical binding affinities.
| Compound Type | DNA Target | Binding Mode | Binding Constant (Kb) (M-1) |
|---|---|---|---|
| Pyridine-4-carbohydrazide Schiff Base | Calf Thymus DNA | Groove Binding/Intercalation | 1.2 x 105 |
| Platinum(II) Pyridine Schiff Base Complex | Calf Thymus DNA | Intercalation | 4.5 x 104 |
| DAPI (Reference Intercalator) | d(CGATCG)2 | Minor Groove/Stacking | Not specified |
By binding to DNA, these derivatives can physically obstruct the processes of replication and transcription. This interference can prevent enzymes like DNA and RNA polymerases from proceeding along the DNA strand, thereby inhibiting the synthesis of new genetic material and messenger RNA. This disruption of fundamental processes can alter gene expression, leading to downstream effects on various cellular functions, which is a subject of active non-clinical investigation.
Enzyme Inhibition Research
The structural and electronic properties of this compound derivatives make them promising candidates for enzyme inhibition studies.
Acetylcholinesterase (AChE) is an enzyme crucial for nerve function. Research into inhibitors of AChE is significant, particularly in the context of neurodegenerative disease models. Pyridine derivatives have been synthesized and tested for their ability to inhibit AChE. For instance, certain pyridine carbamates have shown potent inhibition of human AChE, with IC₅₀ values in the nanomolar range. nih.gov Molecular docking studies suggest these inhibitors can bind to both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the enzyme, leading to a mixed inhibition mechanism. nih.govsigmaaldrich.com Hydrazone derivatives of pyridine-4-carbaldehyde have also demonstrated inhibitory activity against cholinesterases. nih.gov
Table 2: Acetylcholinesterase (AChE) Inhibition by Pyridine Derivatives This table includes data for various pyridine derivatives to show the potential of this compound class.
| Compound | Enzyme Source | IC50 (µM) | Inhibition Type |
|---|---|---|---|
| Pyridine Carbamate 8 | Human AChE | 0.153 | Mixed |
| Pyridine Carbamate 11 | Human BChE | 0.828 | Not specified |
| Pyridine-4-carbaldehyde Hydrazone 8 | Human AChE | 155-301 (Range for class) | Not specified |
Beyond specific targets like AChE, these derivatives can inhibit enzymes through more general mechanisms. The aldehyde groups are reactive and can form covalent bonds with nucleophilic residues, such as cysteine, in an enzyme's active site. britannica.com This can lead to irreversible inhibition. nih.gov Furthermore, many enzymes, known as metalloenzymes, require metal ions for their catalytic activity. The pyridine nitrogen and other heteroatoms in the derivatives can act as chelating agents, binding to and sequestering these essential metal ions, thereby inactivating the enzyme. preprints.org This mechanism is not limited to a single enzyme but can affect a range of metalloenzymes.
Metal Ion Sensing and Imaging in Biological Environments
Derivatives of this compound are valuable in the development of chemosensors for detecting metal ions in biological research. These sensors are designed to exhibit a change in their optical properties, most commonly fluorescence, upon binding to a specific metal ion.
The design often involves creating Schiff base or dicarboxamide derivatives that act as ligands. nih.gov When the target metal ion (e.g., Zn²⁺, Cu²⁺, Fe³⁺, Co²⁺) coordinates with the ligand, it can cause either an increase ("turn-on") or a decrease ("turn-off") in fluorescence intensity. rsc.orgresearchgate.net This response allows for the selective and sensitive detection of metal ions. niscpr.res.in For example, a 2,6-bis(2-benzimidazolyl)pyridine-based polymer was shown to act as a fluorescent sensor for Zn(II) ions, shifting its emission wavelength upon binding. nih.gov These tools are instrumental in non-clinical cell imaging studies to map the distribution and concentration of metal ions, helping to elucidate their roles in cellular physiology and pathology. nih.gov
Table 3: Metal Ion Sensing with Pyridine-Based Fluorescent Probes
| Probe Derivative | Target Ion(s) | Sensing Mechanism | Detection Limit (LOD) |
|---|---|---|---|
| Pyridine-2,6-dicarboxamide (TPDC) | Fe³⁺ | Fluorescence Quenching | 0.49 µM |
| Pyridine-2,6-dicarboxamide (TPDC) | Hg²⁺ | Fluorescence Quenching | 0.0066 µM |
| 2,6-Dicarbonylpyridine-based (PhPy) | Co²⁺ | Fluorescence Quenching | ppb range |
| Pyridine-2,6-dicarboxylic acid (PDA) | Cu²⁺ | Fluorescence Quenching | 3.6 µM |
Development of Fluorescent Chemosensors for Specific Cations (e.g., Zn(II), Cu(II), Cd(II), Hg(II))
The development of fluorescent chemosensors for the detection of specific metal ions is a significant area of research due to the crucial roles these ions play in biological systems and their potential environmental impact. Pyridine derivatives are widely utilized in the design of these sensors because the pyridine nitrogen atom and other potential binding sites can selectively coordinate with metal ions, leading to a detectable change in fluorescence.
Schiff base derivatives, which can be readily synthesized from the aldehyde groups of this compound, are particularly effective in this regard. The imine (-C=N-) group in Schiff bases, along with the pyridine nitrogen, can form stable complexes with various metal ions. nih.gov This interaction often results in a significant change in the electronic properties of the molecule, leading to either an enhancement ("turn-on") or quenching ("turn-off") of its fluorescence signal upon binding to a specific cation.
Research has shown that pyridine-based fluorescent sensors can be designed for high selectivity and sensitivity for a range of cations. For instance, certain pyridine derivatives have been shown to interact with ions such as Cr(II), Co(II), and Cu(II), producing a notable fluorescence response. mediresonline.org In some cases, these chemosensors can differentiate between the oxidation states of a metal, such as Fe(II) and Fe(III). mediresonline.org The ability to form stable 4-, 5-, or 6-ring complexes with metal ions is a key property of Schiff base derivatives that contributes to their effectiveness as chemosensors. nih.gov
While direct studies on fluorescent chemosensors derived specifically from this compound are not extensively detailed in the provided results, the established principles of using pyridine and Schiff base structures for cation sensing strongly suggest the potential of its derivatives in this application. The core structure provides a versatile platform for creating ligands that can be fine-tuned to achieve selective detection of cations like Zn(II), Cu(II), Cd(II), and Hg(II).
Applications in Cell Imaging
Fluorescent molecules are invaluable tools in cell imaging, allowing for the visualization of cellular structures and processes. The development of novel fluorescent probes with specific targeting capabilities is an ongoing research endeavor. While direct applications of this compound derivatives in cell imaging are not prominently featured in the search results, the properties of related compounds suggest their potential in this field.
For a molecule to be an effective cell imaging agent, it should ideally be cell-permeable, exhibit low cytotoxicity, and have favorable photophysical properties such as high quantum yield and photostability in a cellular environment. Thiosemicarbazone derivatives, which can be formed from the acetyl group of the parent compound, have been investigated for their biological activities. For instance, a derivative of 2-acetylpyridine, a related compound, was evaluated for its in vitro cytotoxicity against Hep-G2 and HT-29 cells and was found to be non-cytotoxic at the tested concentrations. nih.gov Such low toxicity is a desirable feature for probes intended for live-cell imaging.
Furthermore, the study of related thiosemicarbazone derivatives has included predictions of their pharmacokinetic properties, such as blood-brain barrier permeability and intestinal absorption, using in silico models. nih.gov These types of analyses are crucial in the early stages of developing probes for biological systems.
Although specific examples are lacking for this compound derivatives, the general interest in pyridine and its derivatives for biological applications, including the development of antitumor agents, suggests that fluorescent derivatives could be synthesized and evaluated for their potential in cell imaging. mdpi.com
Oxidative Stress Modulation Research (e.g., Antioxidant Properties, Involvement in Reactive Oxygen Species Processes)
Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is implicated in a variety of pathological conditions. Consequently, there is significant interest in the antioxidant properties of novel synthetic compounds.
Derivatives of pyridine have been a focus of such research. wjpsonline.compensoft.net Studies on various pyridine derivatives have been conducted to evaluate their antioxidant activity in vitro, often using methods like the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. wjpsonline.com This assay measures the ability of a compound to donate a hydrogen atom or an electron to neutralize the stable DPPH free radical.
Research on 1,4-dihydropyridine (B1200194) (DHP) derivatives has demonstrated their potential as antioxidants. nih.gov Some of these compounds have shown significantly higher antioxidative potential than uric acid, a natural antioxidant. nih.gov The antioxidant activity of these compounds is often attributed to their ability to act as reducing agents, similar to the biological reducing agent Nicotinamide Adenine Dinucleotide (NAD).
Investigations into thiosemicarbazone derivatives of 2-acetylpyridine have also touched upon their effects on oxidative stress. In one study, a derivative was found to increase lipid peroxidation and nitric oxide levels in the liver in an in vivo model, indicating an interaction with oxidative stress pathways. nih.gov The ability of thiosemicarbazones to act as chelating agents for metal ions can also influence oxidative processes, as some metal ions are known to catalyze the formation of ROS. nih.gov
Schiff base derivatives are another class of compounds derived from aldehydes that have been explored for their antioxidant properties. mdpi.com The presence of a carbon-nitrogen double bond, often in conjugation with aromatic rings, can contribute to the antioxidant capacity of these molecules. nih.gov
While research specifically targeting the oxidative stress modulation properties of this compound derivatives is not extensively covered, the findings for structurally related pyridine, DHP, thiosemicarbazone, and Schiff base derivatives provide a strong rationale for investigating their potential in this area. The versatile chemical nature of this compound makes it a promising scaffold for the synthesis of new compounds with potential antioxidant activity.
Conclusion and Future Research Directions
Summary of Key Research Findings and Current State of the Art
The chemical compound 4-Acetylpyridine-2,6-dicarbaldehyde has proven to be a versatile building block in the development of complex molecular architectures. Its inherent structural features, including the central pyridine (B92270) ring and the reactive acetyl and aldehyde functional groups, have been extensively exploited to create a diverse range of Schiff base ligands and their corresponding metal complexes. Research has demonstrated that the coordination of these ligands to various metal centers, including lanthanides and transition metals, leads to the formation of mono-, di-, and polynuclear complexes with interesting photophysical and magnetic properties.
A significant body of work has focused on the luminescence of lanthanide complexes derived from this compound-based ligands. These studies have shown that the ligands can act as effective "antenna" chromophores, absorbing light and transferring the energy to the lanthanide ion, which then emits at its characteristic wavelength. This property has been explored for applications in areas such as bio-imaging and sensing. Furthermore, the strategic design of these complexes has allowed for the fine-tuning of their magnetic properties, leading to the development of single-molecule magnets (SMMs) and molecular magnetic refrigerants. The current state of the art involves the rational design of these molecules to control the dimensionality and the nature of the magnetic interactions between the metal centers.
Emerging Trends in Pyridine-Based Ligand Design
The field of pyridine-based ligand design is continually evolving, with several emerging trends pointing towards the development of more sophisticated and functional molecules. nih.gov One key trend is the move towards multi-component and one-pot synthesis reactions, which offer more efficient and atom-economical routes to complex pyridine derivatives. researchgate.net This includes the use of transition-metal-catalyzed cycloaddition reactions to construct the pyridine ring system with a high degree of control over the substitution pattern. researchgate.net
Another significant trend is the focus on creating ligands with specific electronic and steric properties to fine-tune the behavior of the resulting metal complexes. This involves the introduction of various functional groups onto the pyridine scaffold to modulate the ligand field strength and the covalency of the metal-ligand bond. acs.org For instance, the incorporation of electron-withdrawing or -donating groups can significantly impact the redox potentials and photophysical properties of the complexes. acs.org There is also a growing interest in the development of chiral pyridine-based ligands for applications in asymmetric catalysis. nih.govresearchgate.net
The table below summarizes some of the emerging synthetic methodologies in pyridine-based ligand design.
| Synthetic Methodology | Description | Potential Advantages |
| Multi-component Reactions | Combining three or more reactants in a single step to form a complex product. | High efficiency, atom economy, and diversity of accessible structures. |
| Transition-Metal Catalyzed Cycloadditions | Using transition metal catalysts to facilitate [2+2+2] cycloaddition reactions for pyridine ring synthesis. | High regioselectivity and potential for asymmetric synthesis. researchgate.net |
| C-H Functionalization | Directly modifying carbon-hydrogen bonds on the pyridine ring to introduce new functional groups. | Avoids pre-functionalization steps, leading to more efficient syntheses. researchgate.net |
| Flow Chemistry | Performing reactions in a continuous flow system rather than in a traditional batch reactor. | Improved safety, scalability, and process control. researchgate.net |
Prospective Avenues for Advanced Functional Material Development
The unique properties of metal complexes derived from this compound and related ligands open up exciting possibilities for the development of advanced functional materials. nih.gov In the realm of materials science, a major focus is on the creation of novel luminescent materials for applications in lighting, displays, and sensing. rsc.org The ability to tune the emission color and quantum yield of lanthanide complexes by modifying the ligand structure is a key area of investigation.
Furthermore, the development of porous materials, such as metal-organic frameworks (MOFs), using pyridine-based ligands is a promising avenue. rsc.org These materials have potential applications in gas storage, separation, and catalysis. The design of ligands with specific geometries and functionalities can lead to MOFs with tailored pore sizes and chemical environments. The integration of photo- and redox-active units into these frameworks could also lead to the development of "smart" materials that respond to external stimuli.
Another area of growing interest is the use of these complexes in the development of molecular switches and information storage devices. The bistability of single-molecule magnets, for example, could be harnessed to store information at the molecular level. Research in this area will likely focus on improving the operating temperatures and read-write capabilities of these molecular devices.
Future Directions in Bioinorganic Chemistry and Cellular Probing
The application of pyridine-based complexes in bioinorganic chemistry and cellular probing is a rapidly expanding field of research. A key future direction is the design of luminescent probes for the detection and imaging of biologically important species, such as metal ions, anions, and reactive oxygen species. The high sensitivity and selectivity of lanthanide-based probes make them particularly well-suited for these applications.
Researchers are also exploring the use of these complexes as therapeutic agents. The ability of some metal complexes to bind to and cleave DNA or to inhibit specific enzymes is being investigated for the development of new anticancer and antimicrobial drugs. nih.govnih.gov The design of targeted drug delivery systems, where the active complex is delivered specifically to diseased cells, is a major goal in this area. rsc.org
The development of multimodal probes, which combine different imaging modalities (e.g., luminescence and magnetic resonance imaging), is another exciting prospect. These probes could provide more comprehensive and accurate diagnostic information. Future research will likely focus on improving the biocompatibility and cellular uptake of these complexes to enhance their in vivo performance. The table below highlights some of the prospective applications in this domain.
| Application Area | Specific Goal | Key Research Focus |
| Bio-imaging | Development of highly sensitive and selective luminescent probes. | Tuning of photophysical properties, improving water solubility and cell permeability. |
| Therapeutics | Design of metal-based drugs for cancer and infectious diseases. | Understanding the mechanism of action, targeted delivery systems. nih.gov |
| Sensing | Creation of sensors for biologically relevant analytes. | Enhancing selectivity and sensitivity, development of real-time monitoring systems. |
| Multimodal Probes | Combining multiple imaging techniques in a single agent. | Synthesis of heterometallic complexes, integration with other imaging moieties. |
Q & A
Basic Questions
Q. What are the standard synthetic routes for preparing 4-acetylpyridine-2,6-dicarbaldehyde, and how are reaction conditions optimized?
- Methodological Answer : The compound is typically synthesized via functionalization of pyridine-2,6-dicarbaldehyde. For example, acetyl groups can be introduced through Friedel-Crafts acylation using acetyl chloride and Lewis acids like AlCl₃. Alternative routes involve condensation reactions with amines or aldehydes under controlled pH and temperature (e.g., methanol solvent, room temperature, ZnCl₂ catalysis) . Optimization includes monitoring reaction progress via TLC and adjusting stoichiometric ratios of reagents to minimize side products .
Q. Which analytical techniques are essential for characterizing this compound, and how are they applied?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR confirm aldehyde proton signals (δ 9.8–10.2 ppm) and acetyl group integration. Aromatic protons in the pyridine ring appear as distinct multiplet patterns .
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight and fragmentation patterns, distinguishing isomers or impurities .
- HPLC : Used to assess purity (>95% required for coordination chemistry applications) with reverse-phase C18 columns and UV detection at 254 nm .
Q. How can researchers ensure reproducibility in synthesizing derivatives of this compound?
- Methodological Answer : Standardize protocols by documenting solvent purity, reaction time, and catalyst loading (e.g., 1.5 eq. ZnCl₂ for imine condensations). Use inert atmospheres (N₂/Ar) to prevent oxidation. Reproducibility is verified by comparing NMR spectra and melting points with literature data .
Advanced Research Questions
Q. What strategies resolve contradictions in reported synthetic yields of this compound-based coordination polymers?
- Methodological Answer : Discrepancies often arise from solvent polarity (e.g., DMF vs. MeOH) or counterion effects (e.g., Cl⁻ vs. BF₄⁻). Systematic studies using Design of Experiments (DoE) can isolate variables. For instance, lower yields in polar aprotic solvents may stem from competitive coordination, necessitating chelating agent titration .
Q. How does the electronic nature of this compound influence its utility in asymmetric catalysis?
- Methodological Answer : The electron-withdrawing acetyl group enhances ligand rigidity, improving enantioselectivity in metal-catalyzed reactions (e.g., PyBodine-Cu systems for [3+2]-cycloadditions). Density Functional Theory (DFT) calculations predict charge distribution at the aldehyde groups, guiding ligand design for substrate binding .
Q. What advanced techniques address structural ambiguities in crystallographic studies of this compound complexes?
- Methodological Answer : Single-crystal X-ray diffraction paired with Hirshfeld surface analysis clarifies hydrogen bonding and π-stacking interactions. For disordered structures, refine data using SQUEEZE (in PLATON) to model solvent contributions. Cross-validate with solid-state NMR to confirm coordination geometry .
Q. How can researchers design experiments to probe the stability of this compound under varying pH and temperature?
- Methodological Answer : Conduct accelerated stability studies:
- pH Stability : Incubate the compound in buffered solutions (pH 2–12) at 25°C, monitoring degradation via UV-Vis (λmax shifts indicate aldehyde oxidation).
- Thermal Stability : Use TGA-DSC to identify decomposition thresholds (>150°C typical for acetylated pyridines) .
Guidelines for Critical Analysis
- Data Discrepancies : Compare HPLC retention times and crystallographic data across studies to identify batch-to-batch variability .
- Collaborative Troubleshooting : Form cross-disciplinary teams (e.g., synthetic chemists + computational modelers) to address mechanistic ambiguities in catalytic cycles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
